molecular formula C23H18FNO4 B12439119 (R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid

(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid

Cat. No.: B12439119
M. Wt: 391.4 g/mol
InChI Key: CNPGWCADGCJCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-fluorophenyl)acetic acid, commonly referred to as Fmoc-DL-Phg(3-F)-OH, is a derivative of phenylglycine. This compound is widely used in peptide synthesis due to its stability and the protective role of the fluorenylmethoxycarbonyl (Fmoc) group. The presence of the 3-fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Phg(3-F)-OH typically involves the protection of the amino group of phenylglycine with the Fmoc group. This can be achieved through the reaction of phenylglycine with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the Fmoc group .

Industrial Production Methods

Industrial production of Fmoc-DL-Phg(3-F)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Phg(3-F)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where Fmoc-DL-Phg(3-F)-OH acts as one of the building blocks .

Scientific Research Applications

Fmoc-DL-Phg(3-F)-OH is extensively used in:

Mechanism of Action

The mechanism of action of Fmoc-DL-Phg(3-F)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Phenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-Tyrosine: Similar in structure but contains a hydroxyl group instead of a fluorine atom.

Uniqueness

The presence of the 3-fluorophenyl group in Fmoc-DL-Phg(3-F)-OH imparts unique electronic properties, making it distinct from other Fmoc-protected amino acids. This uniqueness can influence the reactivity and stability of the compound in peptide synthesis .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPGWCADGCJCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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